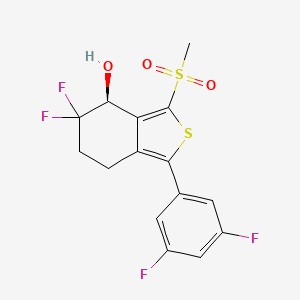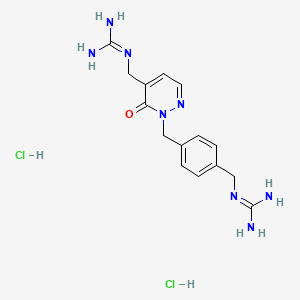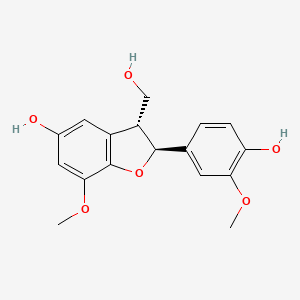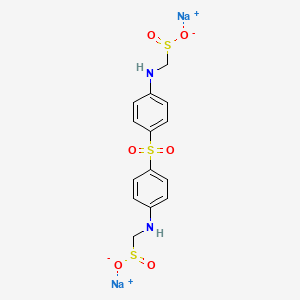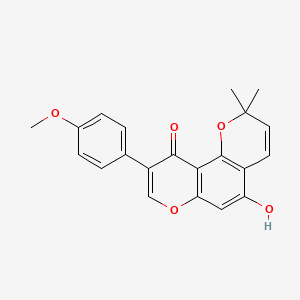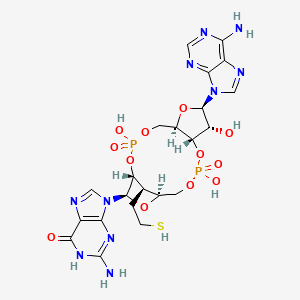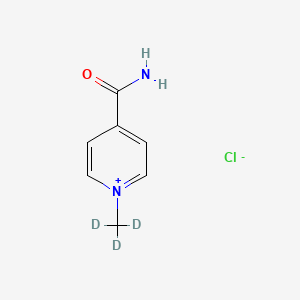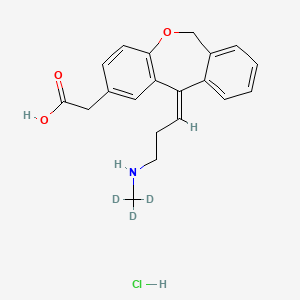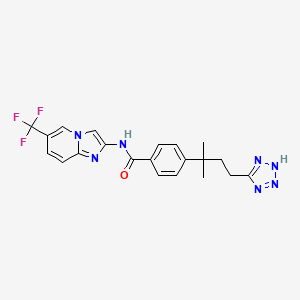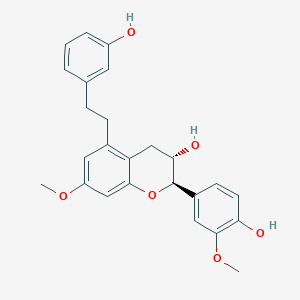
Shanciol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shanciol B is a natural phenanthrene derivative isolated from the ethyl acetate extract of the air-dried whole plant of Pholidota imbricate Hook. This compound is known for its ability to inhibit nitric oxide production and 1,1-diphenyl-2-picrylhydrazil radical scavenging activity. This compound is a microsomal prostaglandin E synthase-1 inhibitor with notable anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Shanciol B typically involves starting from simple chemical precursors and proceeding through a series of steps. The exact synthetic route can vary, but it generally includes reactions such as esterification, cyclization, and oxidation to form the phenanthrene core structure.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources. The compound is isolated from the ethyl acetate extract of the air-dried whole plant of Pholidota imbricate Hook. This method involves solvent extraction, followed by purification processes such as chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Shanciol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the phenanthrene core, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenanthrene compounds, each with distinct biological activities .
Applications De Recherche Scientifique
Shanciol B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phenanthrene derivatives and their chemical properties.
Biology: Investigated for its role in inhibiting nitric oxide production and radical scavenging activity.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical products
Mécanisme D'action
Shanciol B exerts its effects primarily by inhibiting microsomal prostaglandin E synthase-1. This enzyme is involved in the production of prostaglandin E2, a key mediator of inflammation. By inhibiting this enzyme, this compound reduces the production of prostaglandin E2, thereby exerting its anti-inflammatory effects. Additionally, this compound inhibits nitric oxide production, further contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Shanciol A: Another phenanthrene derivative with similar biological activities.
Castilliferol: A compound with anti-inflammatory properties and similar structural features.
Aurantiamide Acetate: Known for its anti-inflammatory and radical scavenging activities.
Uniqueness of Shanciol B: this compound stands out due to its potent inhibition of microsomal prostaglandin E synthase-1 and its dual activity in inhibiting nitric oxide production and radical scavenging. This combination of activities makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H26O6 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C25H26O6/c1-29-19-11-16(7-6-15-4-3-5-18(26)10-15)20-14-22(28)25(31-23(20)13-19)17-8-9-21(27)24(12-17)30-2/h3-5,8-13,22,25-28H,6-7,14H2,1-2H3/t22-,25+/m0/s1 |
Clé InChI |
ROBJEENLSUOGLU-WIOPSUGQSA-N |
SMILES isomérique |
COC1=CC(=C2C[C@@H]([C@H](OC2=C1)C3=CC(=C(C=C3)O)OC)O)CCC4=CC(=CC=C4)O |
SMILES canonique |
COC1=CC(=C2CC(C(OC2=C1)C3=CC(=C(C=C3)O)OC)O)CCC4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


